1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various aryl halides . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring often have anti-inflammatory and anti-cancer properties.
Phenyl-substituted compounds: These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-ethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-21-12-9-15(19-21)16(22)18-14-7-5-13(6-8-14)17(23)20-10-3-4-11-20/h5-9,12H,2-4,10-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUQZZKKXIUPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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